REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([Cl:8])=[C:6]([C:9](N)=[O:10])[C:5]([Cl:12])=[C:4]([Cl:13])[C:3]=1[C:14](N)=[O:15].[OH2:17].S(=O)(=O)(O)[OH:19]>>[Cl:1][C:2]1[C:7]([Cl:8])=[C:6]([C:9]([OH:10])=[O:17])[C:5]([Cl:12])=[C:4]([Cl:13])[C:3]=1[C:14]([OH:15])=[O:19]
|
Name
|
|
Quantity
|
6.04 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=C(C(=C1Cl)C(=O)N)Cl)Cl)C(=O)N
|
Name
|
|
Quantity
|
12.43 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
17.65 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=C(C(=C1Cl)C(=O)N)Cl)Cl)C(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
( IV )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
5.22 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were charged into a reactor
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
|
Type
|
CUSTOM
|
Details
|
precipitated crystals
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=C(C(=C1Cl)C(=O)O)Cl)Cl)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |